(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure features a chiral center at the carbon atom adjacent to the hydroxyl group, which imparts unique properties to the compound. The molecular formula of (S)-(-)-3-Chloro-1-phenyl-1-propanol is C9H11ClO, and it has a molecular weight of approximately 172.64 g/mol. This compound is often utilized for its enantiomeric purity, which is crucial in the synthesis of biologically active molecules.
(S)-(-)-3-Chloro-1-phenyl-1-propanol exhibits notable biological activity, particularly in medicinal chemistry. It serves as a chiral intermediate in the synthesis of antidepressant drugs, where its stereochemistry plays a critical role in the pharmacological properties of the final products . The compound's interaction with biological systems is influenced by its chirality, affecting enzyme binding and metabolic pathways.
Several methods have been developed for synthesizing (S)-(-)-3-Chloro-1-phenyl-1-propanol:
Research has indicated that (S)-(-)-3-Chloro-1-phenyl-1-propanol interacts effectively with certain enzymes involved in drug metabolism. Studies involving microbial reductases demonstrate that this compound can be efficiently converted into other biologically active forms, highlighting its importance in biotransformation processes . The specific interactions depend on the enzyme's active site configuration and the compound's stereochemistry.
Several compounds share structural similarities with (S)-(-)-3-Chloro-1-phenyl-1-propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Chloro-1-naphthalenemethanol | Chiral Alcohol | Used in organic synthesis; different aromatic system |
3-Bromo-1-phenylpropanol | Chiral Alcohol | Similar structure but bromine instead of chlorine |
(R)-(+)-3-Chloro-1-phenylpropanol | Enantiomer | Opposite chirality; important for comparative studies |
The uniqueness of (S)-(-)-3-Chloro-1-phenyl-1-propanol lies primarily in its specific stereochemistry and its role as an intermediate in synthesizing biologically active compounds, distinguishing it from other similar compounds that may not possess identical biological or chemical properties.
Biocatalytic asymmetric reduction of 3-chloro-1-phenyl-1-propanone to (S)-CPPO leverages microbial reductases for high enantiomeric excess (ee). The yeast reductase YOL151W from Saccharomyces cerevisiae has emerged as a standout candidate, achieving 100% ee and complete substrate conversion at 30 mM concentration. Key features include:
Comparative Performance of Microbial Reductases
Reductase Source | Substrate Conc. (mM) | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
S. cerevisiae YOL151W | 30 | 100 | 100 | |
Acetobacter sp. | 10 | 82.3 | >99 | |
Candida utilis | 1 (batch) | 85 | 99.5 |
While YOL151W excels in enantioselectivity, Acetobacter sp. demonstrates superior productivity (1.87 mmol/L/h) in biphasic systems combining deep eutectic solvents (DES) and ionic liquids.
Immobilization enhances biocatalyst reusability and stability. Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate retain 60% activity after three cycles, achieving 85% yield and 99.5% ee. Innovations in this domain include:
Advantages Over Free Cells
The Corey–Bakshi–Shibata (CBS) reduction employs oxazaborolidine catalysts to achieve enantioselective ketone reduction. Key developments include:
Challenges and Solutions
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